![molecular formula C10H9N3OS B5642591 2-(4-quinazolinylthio)acetamide](/img/structure/B5642591.png)
2-(4-quinazolinylthio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of novel derivatives containing the quinazolinylthio acetamide structure involves multiple steps, including the use of 1,2,4-triazole derivatives, aminolysis of activated acids, and cyclization reactions. Yang and Bao (2017) synthesized a series of 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group, which were fully characterized by various spectroscopic methods (Yang & Bao, 2017). Berest et al. (2011) proposed a synthesis method for N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, confirming structures through NMR and mass spectrometry (Berest et al., 2011).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively characterized using techniques such as NMR, HRMS, and IR spectra. Notably, the structure of specific derivatives was further confirmed through single-crystal X-ray diffraction, providing detailed insights into their molecular configurations.
Chemical Reactions and Properties
The quinazolinylthio acetamide derivatives exhibit a range of chemical reactivities, including interactions with various bacterial and fungal pathogens. These compounds have shown significant antibacterial activities against phytopathogenic bacteria and some level of antifungal activity, underscoring their potential as agricultural bactericides (Yang & Bao, 2017).
Physical Properties Analysis
The physical properties of these derivatives, such as solubility, melting points, and stability, are critical for their application in various fields. These properties are influenced by the molecular structure and substituents on the quinazolinylthio acetamide backbone.
Chemical Properties Analysis
The chemical properties, including reactivity, mechanism of action, and biological activity spectrum, are determined by the core structure and functional groups present on the quinazolinylthio acetamide derivatives. Their anticancer, antibacterial, and antifungal activities have been attributed to the unique chemical properties of these compounds, making them promising candidates for further research and development.
properties
IUPAC Name |
2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-9(14)5-15-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6H,5H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBDLXHTULZSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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